molecular formula C13H18O B13556131 4-[4-(Propan-2-yl)phenyl]butanal CAS No. 62518-63-2

4-[4-(Propan-2-yl)phenyl]butanal

Cat. No.: B13556131
CAS No.: 62518-63-2
M. Wt: 190.28 g/mol
InChI Key: RCQMMCWUKHWWDZ-UHFFFAOYSA-N
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Description

4-[4-(Propan-2-yl)phenyl]butanal is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a butanal group attached to a phenyl ring, which is further substituted with a propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Propan-2-yl)phenyl]butanal can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Another method involves the Grignard reaction, where a Grignard reagent (an organomagnesium compound) reacts with a carbonyl compound to form the desired product. This reaction requires the use of dry ether as a solvent and is carried out under an inert atmosphere to prevent the reaction of the Grignard reagent with moisture.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Propan-2-yl)phenyl]butanal undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in dry ether.

    Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation, and halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: 4-[4-(Propan-2-yl)phenyl]butanoic acid.

    Reduction: 4-[4-(Propan-2-yl)phenyl]butanol.

    Substitution: Various substituted derivatives depending on the specific electrophilic substitution reaction.

Scientific Research Applications

4-[4-(Propan-2-yl)phenyl]butanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: The compound can be used in studies involving the interaction of aromatic aldehydes with biological macromolecules such as proteins and nucleic acids.

    Medicine: Research into the potential pharmacological properties of this compound and its derivatives, including their effects on cellular pathways and potential therapeutic applications.

    Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[4-(Propan-2-yl)phenyl]butanal involves its interaction with specific molecular targets and pathways. As an aldehyde, it can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The aromatic ring and propan-2-yl group may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylbutanal: Lacks the propan-2-yl group, resulting in different chemical and physical properties.

    4-[4-(Methyl)phenyl]butanal: Contains a methyl group instead of a propan-2-yl group, leading to variations in reactivity and applications.

    4-[4-(Ethyl)phenyl]butanal:

Uniqueness

4-[4-(Propan-2-yl)phenyl]butanal is unique due to the presence of the propan-2-yl group, which influences its steric and electronic properties. This structural feature can affect the compound’s reactivity, binding interactions, and overall stability, making it distinct from other similar compounds.

Properties

CAS No.

62518-63-2

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

4-(4-propan-2-ylphenyl)butanal

InChI

InChI=1S/C13H18O/c1-11(2)13-8-6-12(7-9-13)5-3-4-10-14/h6-11H,3-5H2,1-2H3

InChI Key

RCQMMCWUKHWWDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CCCC=O

Origin of Product

United States

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